3-Chloro-5-methoxybenzoyl chloride

描述

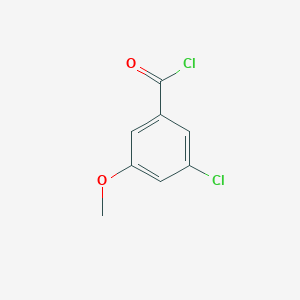

3-Chloro-5-methoxybenzoyl chloride: is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fifth position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-5-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-5-methoxybenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added dropwise. The reaction mixture is then heated to reflux until the evolution of hydrogen chloride gas ceases, indicating the completion of the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and gas scrubbers to handle the evolved hydrogen chloride gas safely. The reaction conditions are optimized to ensure high yield and purity of the product .

化学反应分析

Types of Reactions:

Substitution Reactions: 3-Chloro-5-methoxybenzoyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group.

Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form 3-chloro-5-methoxybenzoic acid.

Common Reagents and Conditions:

Amines: React with this compound in the presence of a base such as triethylamine to form amides.

Alcohols: React with this compound under acidic or basic conditions to form esters.

Thiols: React with this compound in the presence of a base to form thioesters.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

科学研究应用

Synthetic Applications

1.1 Synthesis of Pharmaceuticals

One of the primary applications of 3-Chloro-5-methoxybenzoyl chloride is in the synthesis of pharmaceutical compounds. It serves as an acylating agent in the formation of various biologically active molecules. For instance, it has been utilized in synthesizing indoline-5-sulfonamides, which exhibit inhibitory activity against carbonic anhydrases associated with cancer . The incorporation of this compound into drug design has shown promising results in enhancing the efficacy of anticancer agents.

1.2 Coupling Reactions

This compound is also employed in coupling reactions to produce more complex organic molecules. Its reactivity allows it to participate in nucleophilic acyl substitution reactions, making it suitable for synthesizing esters and amides that are crucial in organic synthesis .

Biological Applications

2.1 Anticancer Activity

Research indicates that derivatives synthesized from this compound demonstrate significant antiproliferative effects against various cancer cell lines. For example, indoline derivatives synthesized using this compound have shown selective inhibition of tumor-associated carbonic anhydrases, which are implicated in tumor growth and metastasis .

2.2 Antimicrobial Properties

In addition to its anticancer properties, compounds derived from this compound have been tested for antimicrobial activity. Some studies report that these derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents against resistant bacterial strains .

Material Science Applications

3.1 Polymer Chemistry

The compound can also be utilized in polymer chemistry as a building block for creating functionalized polymers. Its ability to modify polymer properties through acylation reactions makes it valuable in developing materials with specific characteristics such as enhanced thermal stability or chemical resistance.

3.2 Coatings and Adhesives

Due to its reactivity, this compound can be incorporated into coatings and adhesives, enhancing their performance characteristics. The incorporation of this compound can improve adhesion properties and resistance to environmental factors .

Case Studies

作用机制

The mechanism of action of 3-chloro-5-methoxybenzoyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

相似化合物的比较

3-Chlorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

5-Methoxybenzoyl chloride: Lacks the chlorine atom, affecting its reactivity and the types of reactions it undergoes.

4-Chloro-3-methoxybenzoyl chloride: The position of the chlorine and methoxy groups is different, leading to variations in reactivity and applications.

Uniqueness: 3-Chloro-5-methoxybenzoyl chloride is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This arrangement enhances its reactivity in nucleophilic substitution reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

生物活性

3-Chloro-5-methoxybenzoyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C8H7ClO2

- Molecular Weight : 172.59 g/mol

- IUPAC Name : this compound

This compound features a benzene ring substituted with a chlorine atom and a methoxy group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain benzoic acid derivatives can inhibit bacterial growth by interfering with bacterial enzyme activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-4-methoxybenzoic acid | E. coli | 32 µg/mL |

| 4-Butoxy-3-chloro-5-methoxybenzoic acid | Staphylococcus aureus | 16 µg/mL |

| This compound | Salmonella spp. | 20 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. Compounds with similar structures have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .

Case Study: Inhibition of COX Enzymes

In a controlled experiment, the compound demonstrated a dose-dependent inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent. The study reported an IC50 value of approximately 15 µM for COX-2 inhibition.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | Treatment Concentration | % Cell Viability after Treatment |

|---|---|---|

| A549 (Lung) | 10 µM | 45% |

| MDA-MB-231 (Breast) | 15 µM | 38% |

| HeLa (Cervical) | 20 µM | 50% |

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.

- Cell Cycle Modulation : It can induce cell cycle arrest at the G1 phase in certain cancer cell lines.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed.

属性

IUPAC Name |

3-chloro-5-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQZJYZUENAVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555695 | |

| Record name | 3-Chloro-5-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89106-53-6 | |

| Record name | 3-Chloro-5-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。